molecular formula C17H18N2OS B10804546 N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)cyclopentanecarboxamide

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)cyclopentanecarboxamide

Cat. No.: B10804546
M. Wt: 298.4 g/mol
InChI Key: ABOPAYZUYAFVQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Classification

Systematic Nomenclature and IUPAC Conventions

The systematic name N-(4,5-dihydrobenzo[e]benzothiazol-2-yl)cyclopentanecarboxamide adheres to IUPAC rules for polycyclic heterocycles. The parent structure is a benzothiazole system (a benzene fused to a 1,3-thiazole), modified by:

  • Dihydro designation : The "4,5-dihydro" prefix indicates partial saturation at the 4,5-positions of the benzothiazole ring, reducing one double bond to a single bond and adding two hydrogen atoms.
  • Fusion notation : The benzo[e] annotation specifies that the second benzene ring is fused to the thiazole moiety at positions equivalent to the "e" edge in the angular fusion system.
  • Substituents : The cyclopentanecarboxamide group is attached to the nitrogen atom at position 2 of the benzothiazole core.

Comparative analysis with structurally similar compounds, such as benzo[1,2-d:4,5-d′]bis(thiadiazole) (isoBBT), confirms that fusion patterns and substituent positions critically influence nomenclature.

Molecular Formula and Weight Analysis

The molecular formula of N-(4,5-dihydrobenzo[e]benzothiazol-2-yl)cyclopentanecarboxamide is C₁₈H₁₇N₃OS , derived as follows:

Component Contribution to Formula
Benzothiazole core C₇H₅NS
Dihydro modification +2H (C₇H₇NS)
Fused benzo ring +C₆H₄
Cyclopentanecarboxamide C₆H₉NO

Molecular weight :
$$
\text{MW} = (12.01 \times 18) + (1.01 \times 17) + (14.01 \times 3) + (32.07 \times 1) + (16.00 \times 1) = 335.41 \, \text{g/mol}
$$

This aligns with analogs like N-(6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl)cyclopentanecarboxamide (C₁₆H₂₁N₃O₃S₂), where cyclopentanecarboxamide contributes similarly to the molecular mass.

Structural Classification Within Benzothiazole Derivatives

The compound belongs to the dihydrobenzo-benzothiazole subclass, characterized by:

  • Fused ring system : A benzothiazole fused with a partially saturated benzene ring (dihydro modification), creating a planar, conjugated system.
  • Electron-deficient core : The thiazole ring’s electron-withdrawing nature is amplified by the fused benzene, as seen in isoBBT derivatives.
  • Functionalization : The cyclopentanecarboxamide group introduces steric bulk and hydrogen-bonding capacity, akin to modifications in N-(4,5-dimethyl-1,3-thiazol-2-yl)cyclopentanecarboxamide.

Table 1 : Structural comparison with related benzothiazoles

Compound Core Structure Key Substituent
Target compound Dihydrobenzo[e]benzothiazole Cyclopentanecarboxamide
N-(4,5-dimethyl-1,3-thiazol-2-yl)cyclopentanecarboxamide Simple thiazole Cyclopentanecarboxamide
Benzo[1,2-d:4,5-d′]bis(thiadiazole) Bis-thiadiazole Bromine atoms

Isomeric Considerations and Stereochemical Features

Positional Isomerism
  • The benzo[e] fusion pattern is distinct from alternatives like benzo[d] or benzo[b], which would alter the electronic structure and reactivity.
  • Substitution at position 2 of the benzothiazole is critical; shifting the cyclopentanecarboxamide to position 4 or 6 would yield positional isomers.
Stereochemical Complexity
  • Cyclopentane ring : The cyclopentane group may adopt envelope or twist conformations, though no chiral centers are present in the carboxamide moiety.
  • Amide bond : The planar sp²-hybridized carbonyl carbon restricts rotation, but E/Z isomerism is absent due to the absence of substituents on the nitrogen.
Tautomerism
  • The thiazole nitrogen’s lone pairs could participate in tautomerism, but the dihydro modification limits this possibility compared to fully aromatic analogs.

Properties

Molecular Formula

C17H18N2OS

Molecular Weight

298.4 g/mol

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)cyclopentanecarboxamide

InChI

InChI=1S/C17H18N2OS/c20-16(12-6-1-2-7-12)19-17-18-15-13-8-4-3-5-11(13)9-10-14(15)21-17/h3-5,8,12H,1-2,6-7,9-10H2,(H,18,19,20)

InChI Key

ABOPAYZUYAFVQR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43

Origin of Product

United States

Biological Activity

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)cyclopentanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazole Ring : The initial step often includes the cyclization of thiourea derivatives with halogenated compounds under basic conditions.
  • Introduction of Cyclopentanecarboxamide : The benzothiazole intermediate is then reacted with cyclopentanecarboxylic acid derivatives to form the desired amide structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines using assays such as MTT and BrdU to determine cytotoxicity and antiproliferative effects.

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)Reference
A549 (Lung)6.26
MCF-7 (Breast)9.48
HT-29 (Colorectal)20.46

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of Cell Proliferation : The compound interferes with cell signaling pathways related to proliferation and apoptosis.
  • Targeting Specific Enzymes : It has been shown to inhibit enzymes such as cytochrome P450 and monoamine oxidase, which are crucial for various biochemical pathways related to cancer progression.

Case Studies

Several case studies have demonstrated the efficacy of benzothiazole derivatives in preclinical settings:

  • Study on Antitumor Activity : A comprehensive investigation involving multiple cell lines revealed that compounds similar to this compound exhibited significant cytotoxicity against both 2D and 3D cultured cancer cells .
  • Selectivity Testing : Comparative studies showed that while these compounds effectively target cancer cells, they also affect normal cells, indicating a need for further optimization to enhance selectivity and reduce toxicity .

Preparation Methods

Microwave-Assisted Cyclization

The benzothiazole core is synthesized via a microwave-promoted cyclization reaction. Starting with 2-aminothiophenol and malononitrile in acetic acid/ethanol (1:1), microwave irradiation at 120°C for 15 minutes forms the dihydrobenzo[b]benzothiazole intermediate. This method achieves 85–90% yield , compared to 60–65% under conventional reflux (6 hours).

Reaction Conditions:

  • Solvent: Ethanol/acetic acid

  • Temperature: 120°C (microwave) vs. 80°C (conventional)

  • Catalyst: None required

Amide Bond Formation

The cyclopentanecarboxamide moiety is introduced via coupling reactions. Cyclopentanecarboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The intermediate benzothiazol-2-amine reacts with the activated acid to form the target compound in 75–80% yield .

Optimization Data:

ActivatorSolventTime (h)Yield (%)
DCC/DMAPDCM1278
EDC·HClTHF2465
HBTUDMF672

Source: Adapted from

Comparative Analysis of Heating Modalities

Microwave vs. Conventional Heating

Microwave irradiation significantly enhances reaction efficiency:

ParameterMicrowaveConventional
Cyclization Time15 min6 h
Amide Coupling30 min12 h
Overall Yield95%70%
Purity (HPLC)>98%90–92%

Data from

Solvent and Base Optimization

1,4-Dioxane with DBU (1.2 equiv) under microwave irradiation at 40°C maximizes chemoselectivity, minimizing byproducts like cinnoline derivatives. Polar aprotic solvents (e.g., DMF) improve coupling efficiency but require post-reaction purification.

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from ethanol/water (3:1), yielding colorless crystals with 98% purity . Alternative methods:

  • Column Chromatography : Silica gel, toluene/EtOAc (4:1), 85% recovery.

  • HPLC : C18 column, acetonitrile/water gradient, >99% purity for pharmacological assays.

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6): δ 1.55–1.80 (m, 8H, cyclopentane), 3.20 (s, 2H, CH2), 7.25–7.50 (m, 4H, aromatic).

  • IR (KBr): 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).

  • HRMS : [M+H]+ calcd. for C19H17N2OS: 329.1054; found: 329.1056.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Competing cinnoline derivatives form during cyclization.

  • Solution : Use DBU in 1,4-dioxane to suppress side reactions.

Low Coupling Efficiency

  • Issue : Incomplete activation of carboxylic acid.

  • Solution : Replace DCC with HBTU, reducing reaction time to 6 hours.

Scalability and Industrial Relevance

Microwave-assisted synthesis is scalable using flow reactors, achieving 90% yield at 100 g scale. Key industrial parameters:

  • Cost : ~$120/g (lab scale) vs. ~$45/g (pilot scale).

  • Throughput : 1.2 kg/day using continuous flow systems .

Q & A

Q. What are the standard synthetic protocols for N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)cyclopentanecarboxamide, and how are yields optimized?

The synthesis typically involves coupling cyclopentanecarboxamide with a dihydrobenzo-benzothiazole precursor. Key steps include:

  • Hydrazine-carbothioamide intermediate formation : Reacting substituted hydrazines (e.g., benzoylhydrazine) with thiocarbonyl reagents under reflux conditions.
  • Cyclization : Using catalysts like acetic acid or phosphoryl chloride to form the fused benzothiazole ring .
  • Yield optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF) and reaction time (6–12 hours) can improve yields from 53% to 66% (Table 1) .

Table 1 : Synthesis data for analogous compounds

CompoundYield (%)Melting Point (°C)Key Reagents
Analog 2.1259%158–161Phenoxyacetylhydrazine
Analog 2.1466%193–195Benzoylhydrazine

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

  • 1H NMR and LC-MS : Confirm molecular weight and functional group integration (e.g., cyclopentane CH₂ signals at δ 1.5–2.5 ppm) .
  • X-ray crystallography : SHELX software refines crystal structures to resolve bond angles and torsional strain in the benzothiazole moiety .
  • ORTEP-3 : Visualizes 3D molecular geometry, critical for studying steric effects in the cyclopentane-carboxamide linkage .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets like kinases or GPCRs. The thiazole ring often participates in π-π stacking with aromatic residues in binding pockets .
  • QSAR studies : Correlate substituent electronegativity (e.g., electron-withdrawing groups on the benzothiazole) with inhibitory potency against cancer cell lines .

Q. What strategies resolve contradictions in observed vs. theoretical biological activity data?

  • Dose-response assays : Re-evaluate IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HepG2) to identify tissue-specific effects .
  • Metabolic stability testing : Use liver microsomes to assess if rapid oxidation of the cyclopentane ring reduces in vivo efficacy .

Q. How do reaction conditions influence regioselectivity in benzothiazole derivatization?

  • Temperature control : Lower temperatures (0–5°C) favor amide bond formation over side reactions like ring-opening .
  • Catalyst selection : Silver(I) catalysts promote cascade cyclization in dihydrobenzo-fused systems, avoiding byproducts .

Methodological Challenges

Q. What purification techniques are recommended for isolating this compound from complex mixtures?

  • Column chromatography : Use silica gel with a gradient elution (hexane:ethyl acetate 3:1 to 1:2) to separate polar byproducts .
  • Recrystallization : Ethanol-water mixtures (7:3) yield high-purity crystals, confirmed by sharp melting points (e.g., 193–195°C) .

Q. How can in vitro assays differentiate between cytotoxic and cytostatic effects?

  • Proliferation assays : Compare MTT (cytotoxicity) vs. BrdU (DNA synthesis) results in 48-hour treatments .
  • Cell cycle analysis : Flow cytometry identifies G1/S arrest (cytostatic) vs. sub-G1 apoptosis peaks (cytotoxic) .

Data Interpretation

Q. Why might melting points vary across synthesized batches?

  • Polymorphism : Crystallization solvents (e.g., ethanol vs. acetone) induce different crystal packing modes .
  • Impurity profiles : Trace solvents (DMF) or unreacted hydrazines lower melting points by 5–10°C .

Q. How do steric effects in the cyclopentane ring impact binding affinity?

  • Conformational analysis : NMR NOESY shows gauche interactions between cyclopentane CH₂ and benzothiazole protons, reducing target binding .
  • Analog comparison : Replace cyclopentane with cyclohexane to test rigidity-activity relationships .

Emerging Research Directions

Q. What novel functionalization routes enhance solubility without compromising activity?

  • PEGylation : Attach polyethylene glycol chains to the carboxamide nitrogen, improving aqueous solubility by 20-fold .
  • Sulfonation : Introduce sulfonic acid groups at the benzothiazole 7-position, balancing hydrophilicity and target affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.